molecular formula C11H18N4 B8061232 cis-2-((1-Methyl-1H-pyrazol-4-yl)methyl)octahydropyrrolo[3,4-c]pyrrole

cis-2-((1-Methyl-1H-pyrazol-4-yl)methyl)octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B8061232
M. Wt: 206.29 g/mol
InChI Key: AYAKQPOECJQZHE-PHIMTYICSA-N
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Description

cis-2-((1-Methyl-1H-pyrazol-4-yl)methyl)octahydropyrrolo[3,4-c]pyrrole (CAS 1690164-08-9) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery research . The octahydropyrrolo[3,4-c]pyrrole scaffold is a privileged structure known for its utility as a piperazine isostere, effectively improving the physicochemical and pharmacological properties of lead compounds . This specific derivative, featuring a 1-methyl-1H-pyrazol-4-ylmethyl substitution, is a valuable intermediate for constructing novel molecular entities. The pyrrolopyrrole core is recognized for its ability to contribute to potent biological activity in Central Nervous System (CNS) targets, as similar scaffolds have been successfully employed in the development of negative allosteric modulators for the metabotropic glutamate receptor (mGlu1) , as well as ligands for other therapeutically relevant targets like the muscarinic acetylcholine receptor M1 and the orexin receptor . Furthermore, related pyrazole-pyrrolopyrrole hybrids have been documented in crystallography studies, revealing detailed conformational data and diverse hydrogen-bonding capabilities that facilitate the formation of distinct supramolecular assemblies . This compound is provided for research applications and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(3aS,6aR)-5-[(1-methylpyrazol-4-yl)methyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-14-5-9(2-13-14)6-15-7-10-3-12-4-11(10)8-15/h2,5,10-12H,3-4,6-8H2,1H3/t10-,11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAKQPOECJQZHE-PHIMTYICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2CC3CNCC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)CN2C[C@H]3CNC[C@H]3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Bicyclic System Construction

The octahydropyrrolo[3,4-c]pyrrole scaffold is typically synthesized via cyclization reactions involving pyrrole precursors. A common approach involves condensing pyrrolidine derivatives with diamine intermediates under acidic or basic conditions . For example, 1-(aminomethyl)pyrrolidine can react with 1,3-dibromopropane in the presence of a base like potassium carbonate to form the bicyclic framework . The reaction proceeds through nucleophilic substitution, where the amine attacks the electrophilic carbons of the dibromopropane, followed by intramolecular cyclization.

Key to achieving the cis stereochemistry is the use of stereochemical control agents such as chiral auxiliaries or enantioselective catalysts. In one protocol, L-proline was employed as a catalyst to favor the cis configuration during the cyclization step, achieving a diastereomeric excess of >90% . The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C for 12–24 hours .

The 1-methyl-1H-pyrazol-4-yl group is introduced via alkylation or nucleophilic substitution. A widely cited method involves reacting the bicyclic amine with 4-(chloromethyl)-1-methyl-1H-pyrazole in the presence of a base such as sodium hydride . The reaction proceeds via an SN2 mechanism , where the amine’s lone pair displaces the chloride, forming the C–N bond.

Optimization Insights :

  • Solvent Choice : Tetrahydrofuran (THF) or dichloromethane (DCM) is preferred due to their ability to dissolve both the amine and alkylating agent .

  • Temperature : Reactions conducted at 0–5°C minimize side products like over-alkylation .

  • Yield : Typical yields range from 65% to 78%, with purity >95% after column chromatography .

Stereochemical Refinement and Purification

The cis configuration is confirmed using X-ray crystallography and nuclear Overhauser effect spectroscopy (NOESY) . For instance, single-crystal X-ray analysis of a related compound revealed that the methylpyrazole group occupies an equatorial position relative to the bicyclic core, stabilizing the cis isomer through steric hindrance .

Purification Methods :

  • Recrystallization : Using methanol/water mixtures (3:1 v/v) removes unreacted starting materials .

  • Chiral Chromatography : Resolves enantiomers when racemic mixtures form, employing cellulose-based stationary phases .

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters from documented methods:

StepReagents/ConditionsYield (%)Purity (%)Source
Bicyclic Core Formation1,3-Dibromopropane, K₂CO₃, DMF, 90°C7288
Pyrazole Alkylation4-(Chloromethyl)-1-methylpyrazole, NaH6895
Stereochemical ControlL-Proline, EtOH, RT8597

Challenges and Mitigation Strategies

  • Low Yields in Alkylation : Attributed to steric hindrance from the bicyclic core. Using bulky bases like DBU (1,8-diazabicycloundec-7-ene) improves reactivity by deprotonating the amine more efficiently .

  • Racemization : Occurs at high temperatures. Conducting reactions below 10°C preserves stereochemical integrity .

  • Byproduct Formation : Over-alkylation is minimized by using a 1:1 molar ratio of amine to alkylating agent .

Scalability and Industrial Adaptations

Kilogram-scale synthesis requires flow chemistry techniques to enhance heat and mass transfer. A patent disclosed a continuous-flow reactor where the bicyclic core formation and alkylation steps are performed sequentially, reducing reaction time from 24 hours to 6 hours . Additionally, catalytic hydrogenation using palladium on carbon (Pd/C) under 50 psi H₂ ensures complete reduction of any unsaturated intermediates .

Chemical Reactions Analysis

Types of Reactions

cis-2-((1-Methyl-1H-pyrazol-4-yl)methyl)octahydropyrrolo[3,4-c]pyrrole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The pyrazole moiety can participate in substitution reactions, where substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the pyrazole ring.

Scientific Research Applications

Histamine Receptor Modulation

Research indicates that derivatives of octahydropyrrolo[3,4-c]pyrrole compounds, including cis-2-((1-Methyl-1H-pyrazol-4-yl)methyl)octahydropyrrolo[3,4-c]pyrrole, show promise as histamine H3 receptor ligands . These receptors play a crucial role in neurotransmission and can modulate the release of various neurotransmitters such as dopamine and serotonin, which are vital for treating conditions like anxiety and depression .

Orexin Receptor Modulation

Another significant application lies in the modulation of orexin receptors , which are implicated in sleep regulation and appetite control. Compounds similar to this compound have been investigated for their ability to influence orexin receptor activity, potentially leading to new treatments for sleep disorders and obesity .

Neuroprotective Effects

Studies suggest that octahydropyrrolo derivatives may exhibit neuroprotective properties. By acting on various neurotransmitter systems, these compounds could help mitigate neurodegenerative diseases by protecting neuronal integrity and function .

Case Study 1: Histamine H3 Receptor Ligands

A study published in a peer-reviewed journal demonstrated the effectiveness of octahydropyrrolo derivatives in modulating histamine H3 receptors. The findings indicated that these compounds could reduce anxiety-like behavior in animal models, suggesting potential for anxiety treatment in humans.

Case Study 2: Orexin Receptor Modulators

In another research project focusing on orexin receptor modulators, a series of octahydropyrrolo derivatives were synthesized and tested. The results showed significant effects on sleep patterns in rodent models, indicating that these compounds could lead to novel therapies for insomnia and related disorders.

Mechanism of Action

The mechanism of action of cis-2-((1-Methyl-1H-pyrazol-4-yl)methyl)octahydropyrrolo[3,4-c]pyrrole involves its interaction with molecular targets such as enzymes or receptors. The pyrazole moiety can form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Thiazole-containing derivatives exhibit enhanced antimicrobial potency, suggesting that heterocyclic substituents critically modulate activity .

Key Observations :

  • Subcritical water synthesis achieves comparable yields to traditional methods while reducing reaction times by ~90%, aligning with green chemistry principles .
  • The target compound’s synthesis could benefit from similar subcritical water protocols, though its pyrazole substituent may require tailored optimization.

Key Observations :

  • Thiazole-substituted analogs show broad-spectrum antimicrobial activity, with MIC values as low as 7.81 μg/mL against Mycobacterium tuberculosis .

Biological Activity

The compound cis-2-((1-Methyl-1H-pyrazol-4-yl)methyl)octahydropyrrolo[3,4-c]pyrrole is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13_{13}H18_{18}N4_{4}. The structure features a complex arrangement of nitrogen-containing rings which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing pyrazole and pyrrole moieties exhibit a variety of biological activities, including:

  • Anticancer Activity: Studies have shown that derivatives of octahydropyrrolo[3,4-c]pyrrole can inhibit cancer cell growth. For instance, certain pyrazole derivatives were found to significantly inhibit the proliferation of human cancer cell lines .
  • Cholinesterase Inhibition: Some derivatives have demonstrated the ability to inhibit acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases such as Alzheimer's disease. The inhibition of AChE can enhance cholinergic transmission in the brain .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition: The compound may interact with key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation: It could act as a modulator for various receptors, influencing signaling pathways critical for cell growth and survival.

Case Studies and Experimental Findings

A selection of studies highlights the biological activity of related compounds:

StudyCompoundBiological ActivityKey Findings
Pyrazole DerivativesAnticancerSignificant inhibition of cancer cell growth in murine models.
Piperazine DerivativesCholinesterase InhibitionEffective inhibition of AChE with potential therapeutic implications for Alzheimer's disease.
Octahydropyrrolo CompoundsSignal TransductionModulation of tyrosine kinase activity, indicating potential anti-inflammatory effects.

Toxicity and Safety Profile

While promising, the safety profile of this compound needs thorough investigation. Preliminary data suggest that while some derivatives exhibit low toxicity in vitro, comprehensive toxicological studies are essential for clinical application.

Q & A

Basic: What are the standard synthetic routes for cis-2-((1-Methyl-1H-pyrazol-4-yl)methyl)octahydropyrrolo[3,4-c]pyrrole?

Methodological Answer:
A common approach involves multi-step cyclization and functionalization. For example, pyrrolo-pyrrole cores can be synthesized via refluxing precursors (e.g., chloranil in xylene) under inert conditions for extended periods (25–30 hours), followed by alkaline workup and recrystallization from methanol . Key parameters include solvent choice (xylene for high-boiling conditions), stoichiometric control of oxidizing agents (chloranil), and purification via recrystallization.

Advanced: How do traditional and green synthesis methods differ in producing octahydropyrrolo[3,4-c]pyrrole derivatives?

Methodological Answer:
Traditional methods rely on prolonged reflux (e.g., 30 hours in xylene) , while green approaches may use subcritical solvents or catalyst-free conditions to reduce energy consumption and waste. For instance, subcritical water or ethanol can enhance reaction rates and selectivity for derivatives like methyl carboxylate-functionalized pyrrolo-pyrroles, achieving 88% yields with shorter reaction times . Comparative studies should monitor byproduct formation (e.g., via HPLC) and assess solvent recyclability.

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • NMR (¹H/¹³C): Resolves methyl groups on the pyrazole ring and octahydropyrrolo-pyrrole backbone.
  • IR Spectroscopy: Identifies functional groups (e.g., C=O at ~1750 cm⁻¹, NH stretches) .
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., 471.5 g/mol for related analogs) .

Advanced: How can computational modeling resolve stereochemical ambiguities in pyrrolo[3,4-c]pyrrole derivatives?

Methodological Answer:
Density Functional Theory (DFT) calculations can predict stable conformers by comparing experimental and theoretical NMR chemical shifts. Molecular docking (e.g., AutoDock Vina) may also validate stereochemistry by assessing binding affinity to biological targets, as demonstrated in triazole-pyrrole hybrids . Pair with X-ray crystallography (e.g., DCM/hexane-crystallized derivatives ) for definitive confirmation.

Basic: What thermal stability data exist for this compound?

Methodological Answer:
Thermogravimetric analysis (TGA) of analogs (e.g., methyl carboxylate derivatives) shows decomposition onset at 166–168°C . Differential Scanning Calorimetry (DSC) can detect phase transitions, while dynamic mechanical analysis (DMA) assesses stability under stress.

Advanced: How to address contradictions in pharmacological activity data for pyrrolo-pyrrole derivatives?

Methodological Answer:
Discrepancies between in vitro and in vivo results (e.g., anticancer activity ) may arise from bioavailability or metabolic instability. Design studies with:

  • Parallel artificial membrane permeability assays (PAMPA) to predict absorption.
  • Metabolite identification (LC-MS/MS) to track degradation.
  • Dose-response curves across multiple cell lines to validate specificity.

Basic: What purification methods are optimal for this compound?

Methodological Answer:
Recrystallization (e.g., methanol ) is standard. For polar byproducts, column chromatography (silica gel, ethyl acetate/hexane gradients) may improve purity. Monitor via TLC (Rf comparison with standards).

Advanced: How to optimize reaction conditions for scale-up without compromising yield?

Methodological Answer:
Use Design of Experiments (DoE) to test variables:

  • Catalyst loading (e.g., chloranil stoichiometry ).
  • Solvent volume (minimize xylene usage via reflux optimization).
  • Temperature gradients (ramp rates to avoid side reactions).
    Statistical tools (e.g., ANOVA) identify critical factors.

Basic: What solvents are compatible with pyrrolo[3,4-c]pyrrole synthesis?

Methodological Answer:
High-boiling solvents (xylene , DMF) suit cyclization. Polar aprotic solvents (DCM ) aid crystallization. Avoid protic solvents (water, ethanol) during reflux to prevent premature hydrolysis.

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

  • Core modifications: Introduce substituents (e.g., 4-chlorophenyl ) to assess steric/electronic effects.
  • Biological assays: Test cytotoxicity (MTT assay) and target binding (SPR or ITC) .
  • QSAR modeling: Correlate substituent descriptors (Hammett σ) with activity trends.

Basic: What are common decomposition pathways under acidic/basic conditions?

Methodological Answer:
Under acidic conditions, the pyrrolo-pyrrole core may undergo ring-opening via protonation of tertiary amines. In alkaline environments, ester or amide hydrolysis is likely . Stability studies (pH 1–13, 37°C) with LC-MS monitoring are recommended.

Advanced: How to resolve low yields in stereoselective synthesis?

Methodological Answer:

  • Chiral auxiliaries: Use enantiopure starting materials (e.g., (1R)-methyl groups ).
  • Asymmetric catalysis: Employ transition-metal catalysts (e.g., Ru-BINAP) for enantiocontrol.
  • Kinetic resolution: Optimize reaction time to favor cis-isomer formation .

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